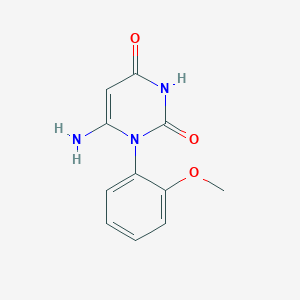

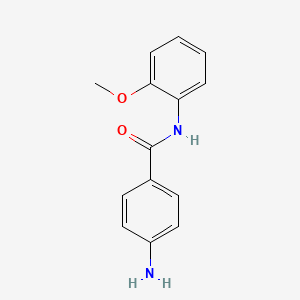

4-amino-N-(2-methoxyphenyl)benzamide

Overview

Description

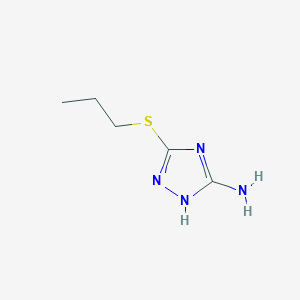

“4-amino-N-(2-methoxyphenyl)benzamide” is a chemical compound with the molecular formula C14H14N2O2 . It is used in various fields such as pharmaceuticals and plastics .

Synthesis Analysis

The synthesis of benzamide derivatives, including “4-amino-N-(2-methoxyphenyl)benzamide”, can be achieved through the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of “4-amino-N-(2-methoxyphenyl)benzamide” can be analyzed using various techniques such as FTIR, NMR, and HRMS . These techniques help in the identification of functional groups and confirmation of the structure of the compound .Physical And Chemical Properties Analysis

“4-amino-N-(2-methoxyphenyl)benzamide” is a solid crystal or powder that is white to pale yellow-red in color . Its melting point is 155 °C .Scientific Research Applications

Crystallography and Structural Analysis

4-amino-N-(2-methoxyphenyl)benzamide: has been utilized in crystallography to determine the crystal structure of related compounds. The detailed crystallographic analysis provides insights into the molecular conformation, intermolecular interactions, and potential binding sites . This information is crucial for understanding the material’s properties and for designing molecules with desired characteristics.

Pharmaceutical Synthesis

This compound serves as a precursor for synthesizing various heterocyclic compounds, which are significant in pharmaceutical development. Derivatives such as quinazolones, quinazolinones, and benzimidazolones are synthesized using 4-amino-N-(2-methoxyphenyl)benzamide as a starting material. These derivatives have applications ranging from anticancer agents to central nervous system stimulants .

Green Chemistry

In the pursuit of more environmentally friendly chemical processes, 4-amino-N-(2-methoxyphenyl)benzamide is involved in green chemistry applications. It’s used in reactions that aim to minimize waste and avoid the use of hazardous substances. For instance, it can be synthesized through eco-friendly pathways involving ultrasonic irradiation and solid acid catalysts .

Safety and Hazards

Mechanism of Action

Mode of Action

It is likely that this compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Pharmacokinetics

Given its molecular structure, it is reasonable to predict that this compound may be well-absorbed in the gastrointestinal tract after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Based on its structural similarity to other benzamide derivatives, it may have potential antimicrobial or antiproliferative activities .

properties

IUPAC Name |

4-amino-N-(2-methoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-5-3-2-4-12(13)16-14(17)10-6-8-11(15)9-7-10/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVSWMVFHSQIJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368048 | |

| Record name | 4-amino-N-(2-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(2-methoxyphenyl)benzamide | |

CAS RN |

787-59-7 | |

| Record name | 4-amino-N-(2-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B1270991.png)

amine](/img/structure/B1270993.png)

![3-[Benzyl(methyl)amino]propanenitrile](/img/structure/B1271003.png)